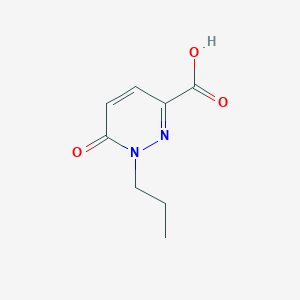

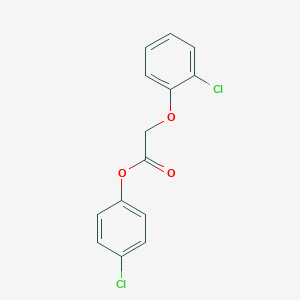

![molecular formula C14H12F3NO2S B185484 Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate CAS No. 144061-14-3](/img/structure/B185484.png)

Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate

Vue d'ensemble

Description

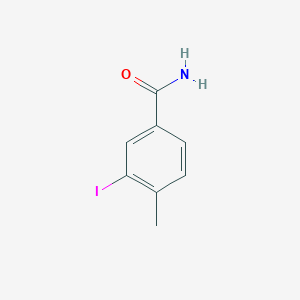

Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C14H12F3NO2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains a trifluoromethyl group attached to a phenyl ring .Applications De Recherche Scientifique

Neuroprotective Applications

This compound has been studied for its potential neuroprotective effects. Research indicates that derivatives of this compound may have promising applications in the treatment of neurodegenerative diseases. They could help in restoring neuronal function and structure, which is crucial for diseases like Alzheimer’s, Parkinson’s, and Huntington’s disease .

Anti-neuroinflammatory Properties

The anti-neuroinflammatory properties of this compound’s derivatives are significant. They have been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in human microglia cells, which are key factors in neuroinflammation .

Proteomics Research

Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate is available for purchase as a biochemical for proteomics research. This suggests its use in the study of proteins and their functions, which is a fundamental aspect of understanding cellular processes .

Pharmacological Evaluation

The compound has been part of pharmacological evaluations, particularly in the synthesis of novel triazole-pyrimidine hybrids. These hybrids have been assessed for their neuroprotective and anti-neuroinflammatory activities, indicating the compound’s role in the development of new pharmaceutical agents .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound to understand its interaction with proteins. Such studies are essential for drug design and can predict how a compound might interact with biological targets .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of novel compounds with potential therapeutic applications. Its structure allows for the creation of hybrids that can be evaluated for various biological activities .

Photophysical Research

While not directly related to Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate, related compounds have been investigated for their photophysical properties. This suggests potential research applications in the study of light and its interactions with chemical substances .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)18-12(21-11)9-5-4-6-10(7-9)14(15,16)17/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSFBESZXIUREP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379012 | |

| Record name | ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |

CAS RN |

144061-14-3 | |

| Record name | ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

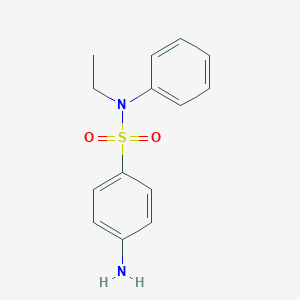

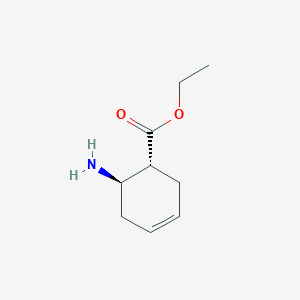

![4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B185401.png)

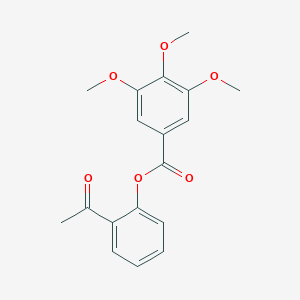

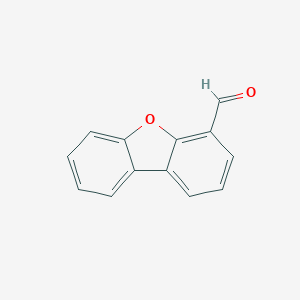

![Dibenzo[b,d]thiophene-4-carbaldehyde](/img/structure/B185424.png)